O=C(C1=CC=C(C=C1)NC(CC(N2C=NC3=C2N=CNC3=O)=O)=O)O[K]
.
Synthesis Analysis:- Potassium Salt-Assisted Lyophilization: This method utilizes potassium salts during the freeze-drying process to create specific pore structures in materials, such as carbon microtubes derived from natural fibers []. This technique has shown promise in developing high-performance electrode materials for supercapacitors.- Molten Salt Synthesis: Potassium salts, with their relatively low melting points, can act as solvents and reaction media for synthesizing nanoparticles. For example, antimony nanoparticles were prepared using a molten salt method involving antimony chloride and potassium chloride, showcasing their potential as anode materials for potassium-ion batteries [].
Applications:- Catalyst Preparation: Potassium salts, particularly potassium hydroxide (KOH), are widely used as catalysts in various organic reactions, including Knoevenagel condensation and tar reduction during biomass gasification [, ].- Template Synthesis: Potassium salts can act as templates during the synthesis of porous materials, influencing their pore size, morphology, and surface properties [, ]. For example, perfluorooctanesulfonate potassium salt was utilized as a template for the enzymatic polymerization of aniline, leading to the development of functionalized cotton with enhanced electro-optical properties and variable wettability []. - Material Synthesis: Molten salt synthesis using potassium salts provides a unique route for preparing nanomaterials with controlled size and morphology [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6